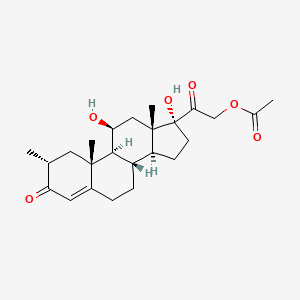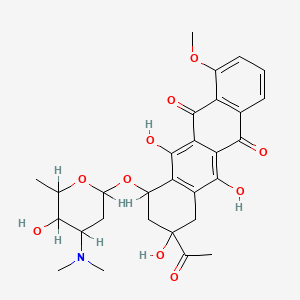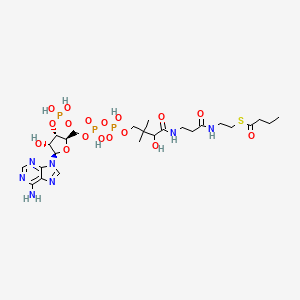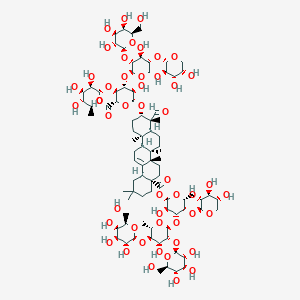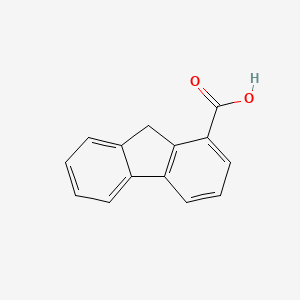
2-Nitrofluorene
概要
説明
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon, specifically a derivative of fluorene. It is a by-product of combustion processes and is found in environmental pollutants such as diesel exhaust. This compound is classified as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans .
作用機序
- Enzymatic Metabolism : NF undergoes enzymatic metabolism in the lung. A constitutive enzyme, likely cytochrome P450IIB1, predominantly attacks NF at the 9-position. An inducible microsomal enzyme, probably cytochrome P450IA1, hydroxylates NF both at the 9-position and other positions .
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
2-Nitrofluorene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. One of the primary enzymes that interact with this compound is cytochrome P450, specifically the isoforms cytochrome P450IA1 and cytochrome P450IIB1 . These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. The interaction between this compound and cytochrome P450 enzymes is essential for its metabolic activation and subsequent DNA binding, which contributes to its mutagenic and carcinogenic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and mutations, particularly through the formation of DNA adducts . These adducts can lead to frameshift mutations and other genetic alterations, impacting cell signaling pathways and gene expression. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the production of reactive metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA . This binding leads to the formation of DNA adducts, which can cause mutations and disrupt normal cellular processes. The compound’s ability to induce frameshift mutations is particularly notable, as it can lead to significant genetic alterations . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound’s metabolic clearance and DNA binding increase significantly after treatment with inducers such as β-naphthoflavone . This suggests that the temporal effects of this compound are influenced by the presence of metabolic inducers and the activity of metabolic enzymes. Long-term exposure to this compound can lead to persistent DNA damage and alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild DNA damage and metabolic changes, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause multiple papillomas or squamous-cell carcinomas in animal models, indicating its potent carcinogenic properties . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can further interact with DNA and other biomolecules. The metabolic pathways of this compound also involve the formation of glucuronides, which are excreted in bile and can be further metabolized by intestinal microflora . These pathways highlight the complex interactions between this compound and metabolic enzymes, as well as its potential for bioactivation and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be absorbed into cells and metabolized by microsomal enzymes, leading to its distribution in different cellular compartments . The transport of this compound is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within tissues. The distribution of this compound is also affected by its physicochemical properties, such as its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with DNA and other nuclear components . The compound tends to localize in the nucleus, where it can form DNA adducts and induce genetic mutations. Additionally, this compound can interact with other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its metabolic state and the presence of specific targeting signals . These interactions highlight the compound’s ability to affect multiple cellular processes and compartments.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in warm glacial acetic acid and adding concentrated nitric acid while maintaining the temperature between 50°C and 80°C. The reaction mixture is then cooled, and the product is collected and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, ensuring controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from glacial acetic acid are common practices .
Types of Reactions:
Photochemical Reactions: Upon irradiation, this compound undergoes intersystem crossing and internal conversion, leading to the formation of free radicals.
Common Reagents and Conditions:
Reduction: Zinc dust, calcium chloride, and alcohol are used under reflux conditions.
Photochemical Reactions: Irradiation with light around 330 nm in solvents like acetonitrile.
Major Products:
Reduction: 2-Aminofluorene.
Photochemical Reactions: Free radicals such as Ar–O˙ and NO˙.
科学的研究の応用
2-Nitrofluorene is extensively used in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying chemical carcinogenesis and the mechanisms of DNA adduct formation. Additionally, it is used in environmental studies to assess the impact of combustion-derived pollutants .
類似化合物との比較
- 8-Nitrofluoranthene
- 3-Nitrofluoranthene
- 1-Nitropyrene
特性
IUPAC Name |
2-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHWECQTFIEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020971 | |
| Record name | 2-Nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000954 [mmHg] | |
| Record name | 2-Nitrofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
THE REDN OF AROMATIC NITRO CMPD TO THEIR CORRESPONDING HYDROXYLAMINO DERIVATIVES MAY ... EXPLAIN THE CARCINOGENIC ACTION OF SUCH AGENTS AS 2-NITROFLUORINE ... | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES | |
CAS No. |
607-57-8 | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-9H-fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191LL4U4GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
316 °F (NTP, 1992), 158 °C | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-nitrofluorene exert its mutagenic effects?
A: this compound itself is not directly mutagenic. It requires metabolic activation, primarily via nitroreduction, to exert its genotoxic effects. This process often involves enzymes like xanthine oxidase [] and cytochrome P450 enzymes, particularly P450IIB1 and P450IA1 [, ]. The resulting metabolites, such as N-hydroxy-2-aminofluorene and various hydroxylated nitrofluorenes, are highly reactive and can form adducts with DNA, leading to mutations [, ].
Q2: What are the major metabolites of this compound, and how do they contribute to its toxicity?
A: this compound undergoes extensive metabolism, resulting in various metabolites, including hydroxylated nitrofluorenes, 2-aminofluorene, and acetylated aminofluorenes [, ]. The specific metabolites formed, and their ratios, can vary depending on the species, route of exposure, and enzyme induction status [, , , ]. Hydroxylated nitrofluorenes, particularly 9-hydroxy-2-nitrofluorene (9-OHNF), are potent mutagens [, , ]. Acetylated aminofluorenes, such as 2-acetylaminofluorene (AAF) and its hydroxylated derivatives, are also carcinogenic and contribute to this compound’s toxicity [, , ].
Q3: How does age influence the metabolism of this compound?
A: Age plays a significant role in the expression and activity of enzymes involved in this compound metabolism, particularly in the lung []. For instance, cytochrome P450b, responsible for 9-OHNF formation, exhibits low activity in fetal and newborn rat lungs but increases significantly with age, reaching adult levels at 6-8 weeks []. This age-dependent enzyme expression can influence the balance between detoxification and activation pathways, affecting this compound toxicity.
Q4: Does pretreatment with inducers like beta-naphthoflavone (BNF) alter this compound metabolism?
A: Yes, pretreatment with inducers like BNF, a cytochrome P450 inducer, can significantly alter this compound metabolism. In rats, BNF treatment increased the clearance of this compound in isolated perfused lungs, enhanced its metabolism by lung microsomes, and altered the metabolite profile [, ]. Specifically, BNF induced cytochrome P450IA1, leading to increased formation of hydroxylated metabolites, including 9-OHNF []. This metabolic shift towards more genotoxic metabolites underscores the potential for enhanced toxicity upon exposure to inducers.
Q5: What is the molecular formula, weight, and structure of this compound?
A5: The molecular formula of this compound is C13H9NO2. It has a molecular weight of 211.22 g/mol. Structurally, it consists of a fluorene backbone (three fused benzene rings) with a nitro group (-NO2) attached to the 2nd position of the central benzene ring.
Q6: Is there spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been employed to characterize this compound. These include UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, , ]. For instance, UV-Vis spectroscopy can be used to determine the compound's concentration in solution, while MS and NMR provide structural information [, ].
Q7: What evidence supports the classification of this compound as a genotoxic carcinogen?
A: Numerous studies have established the genotoxic and carcinogenic properties of this compound. In vitro, this compound exhibits mutagenicity in bacterial assays, particularly the Ames test, inducing frameshift mutations [, , ]. It also causes DNA damage, as evidenced by the induction of unscheduled DNA synthesis (UDS) in rat hepatocytes []. In vivo studies have demonstrated the carcinogenicity of this compound in animal models, with tumor formation observed in various organs, including the liver and bladder [, ].
Q8: Does this compound form DNA adducts, and what is their significance?
A: Yes, this compound metabolites can form covalent adducts with DNA [, , ]. These adducts are critical events in this compound-induced carcinogenesis. The formation of specific adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene, has been identified and linked to mutagenic outcomes []. Understanding the types and levels of DNA adducts formed can provide valuable insights into the carcinogenic potential of this compound and its metabolites.
Q9: What analytical techniques are commonly employed for this compound detection and quantification?
A: Various analytical methods are available for detecting and quantifying this compound in environmental and biological samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection is widely used for separating and quantifying this compound and its metabolites [, ]. Electrochemical methods, particularly voltammetry using silver solid amalgam electrodes, have also emerged as sensitive techniques for detecting this compound and related compounds [, , ].
Q10: What are the primary sources of this compound in the environment?
A: this compound is primarily formed during incomplete combustion processes, making it a ubiquitous environmental pollutant. Major sources include vehicle exhaust, industrial emissions, cigarette smoke, and other combustion-related activities [, ]. Its presence in urban air particulates (UAP) raises concerns about human exposure through inhalation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



